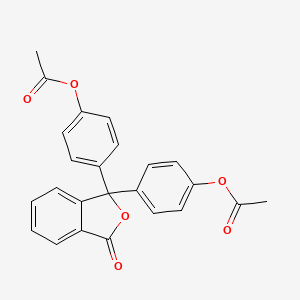
3,3-Bis(4-acetoxyphenyl)phthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is an organic compound with the molecular formula C24H18O6 and a molecular weight of 402.40 g/mol . This compound belongs to the class of benzofurans and is characterized by its unique structure, which includes a diacetate group attached to a phenylene ring system. It is primarily used in organic synthesis and research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate typically involves the reaction of isobenzofuran derivatives with phenylene diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The diacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Phenylene diacetate derivatives: Compounds with phenylene diacetate groups but different core structures.
Uniqueness: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is unique due to its specific combination of benzofuran and phenylene diacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5449-84-3 |
|---|---|
Molekularformel |
C24H18O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3 |
InChI-Schlüssel |
UQJULZIHROYMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
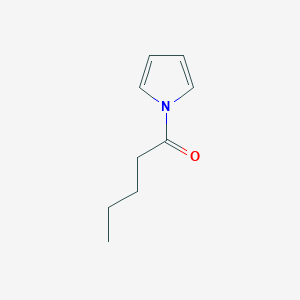
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
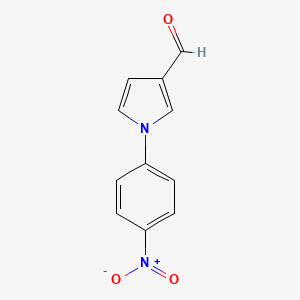
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

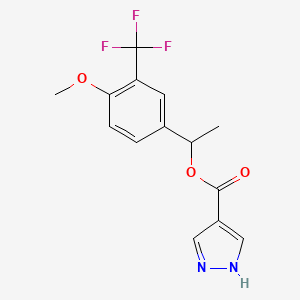
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

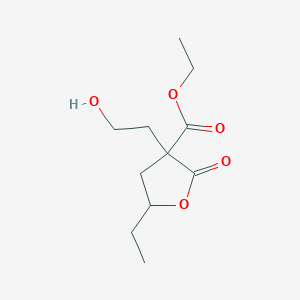
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
